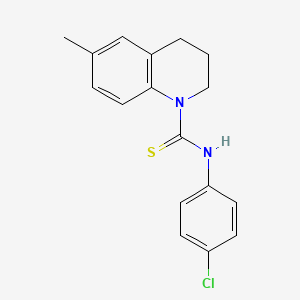

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2S/c1-12-4-9-16-13(11-12)3-2-10-20(16)17(21)19-15-7-5-14(18)6-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZUGMVQVBCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the following steps:

Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl halides and a suitable nucleophile.

Attachment of the Carbothioamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The carbothioamide group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Oxidation | Mild acidic/neutral | H₂O₂, m-CPBA | N-(4-chlorophenyl)-6-methyl-1-sulfinyl/sulfonyl-tetrahydroquinoline-1-carboxamide |

-

Mechanistic Insight : The sulfur atom in the thiocarbonyl group is oxidized to sulfoxide (S=O) or sulfone (O=S=O) derivatives. This reactivity aligns with studies on similar carbothioamides .

Nucleophilic Aromatic Substitution

The electron-withdrawing 4-chlorophenyl group facilitates substitution at the para-chlorine position:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| SNAr | Polar aprotic solvent | Amines, alkoxides, or thiols | N-(4-substituted-phenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide |

-

Key Data :

Reduction of the Carbothioamide Group

The thiocarbonyl group can be reduced to a methylene amine:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Reduction | Anhydrous conditions | LiAlH₄, NaBH₄ (with catalysts) | N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide |

-

Mechanistic Pathway :

Cyclization Reactions

The tetrahydroquinoline scaffold and carbothioamide group enable intramolecular cyclization:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Cyclization | Acidic/thermal | POCl₃, PCl₅, or AlCl₃ | Thiazolo[3,2-a]tetrahydroquinoline derivatives |

-

Example :

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Coordination | Methanol/EtOH | Cu²⁺, Fe³⁺, or Zn²⁺ salts | Metal-carbothioamide complexes (e.g., [M(L)₂]Cl₂) |

-

Structural Evidence :

Acid/Base-Mediated Rearrangements

Protonation or deprotonation induces structural changes:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Tautomerization | Acidic (HCl) | — | Thiolactam tautomer |

-

Key Observation :

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with enzymes highlight its biochemical reactivity:

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves several steps:

- Formation of the Tetrahydroquinoline Ring : This is achieved through the Pictet-Spengler reaction involving an aldehyde or ketone and an amine in the presence of an acid catalyst.

- Introduction of the Chlorophenyl Group : Achieved via nucleophilic substitution using 4-chlorophenyl halides.

- Attachment of the Carbothioamide Moiety : This step involves specific reaction conditions that allow for the introduction of the carbothioamide group.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form different quinoline derivatives.

- Reduction : Reduction reactions can yield amine or alcohol derivatives.

- Substitution : The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

This compound has several promising applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent against various diseases due to its biological activities:

- Antimicrobial Properties : Studies suggest it may exhibit activity against a range of pathogens.

- Anticancer Activity : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

Biological Research

Research has shown that this compound can interact with multiple biological targets, indicating its potential as a lead compound for drug development:

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines in specific cellular models.

Material Science

The unique properties of this compound make it suitable for developing new materials and chemical processes.

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the production of interleukin-6 and nitric oxide in lipopolysaccharide-stimulated BV2 microglial cells. The IC50 values ranged between 20–40 µM for the most potent derivatives, showcasing its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound revealed notable antimicrobial effects against resistant strains of bacteria. The structure-activity relationship studies indicated that modifications to the core structure could enhance efficacy.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of tetrahydroquinoline derivatives with modifications at the 1-position. Key structural analogs include:

Key Observations:

- Functional Group Impact: The carbothioamide group in the target compound distinguishes it from hydroxamic acid derivatives (e.g., compound 8 in ), which exhibit antioxidant activity due to radical scavenging via the N–OH moiety .

- Substituent Effects : The 4-chlorophenyl group is a common lipophilic moiety in bioactive molecules, enhancing membrane permeability. Its presence in both the target compound and hydroxamic acid derivatives () implies shared pharmacokinetic advantages.

Biological Activity

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide (CAS No. 893402-26-1) is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure includes a chlorophenyl group, a methyl group, and a carbothioamide moiety attached to a tetrahydroquinoline ring. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C17H17ClN2S

- Molar Mass : 316.85 g/mol

- Boiling Point : Approximately 451.5 °C (predicted)

- Density : Approximately 1.309 g/cm³ (predicted)

- pKa : 12.71 (predicted) .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant anti-inflammatory effects. In one study, the compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The results demonstrated that it effectively reduced the production of interleukin-6 (IL-6) and nitric oxide (NO), with IC50 values ranging between 20–40 µM for the most potent derivatives .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. A study evaluating various synthesized compounds found that this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains . This suggests potential applications in treating bacterial infections.

Table 1: Summary of Biological Activities

The mechanism underlying the anti-inflammatory effects is believed to involve the inhibition of specific signaling pathways associated with cytokine production. The compound may modulate the activity of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses.

Q & A

Q. Advanced

- Molecular docking (AutoDock Vina) models interactions with targets like fungal CYP51 or cancer-related kinases.

- Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time.

- QSAR models correlate substituent electronic parameters (Hammett σ, π values) with bioactivity .

What crystallization strategies improve X-ray diffraction quality?

Q. Basic

- Screen solvents (e.g., DMSO, ethanol) using high-throughput platforms (CrystalGrower).

- Optimize conditions: slow evaporation at 4°C, additive inclusion (e.g., AgNO₃ for heavy atom derivatization).

- Refine data using SHELXL with TWIN commands to handle twinned crystals .

How to analyze conflicting NMR data from different synthetic batches?

Q. Advanced

- Perform 2D NMR (HSQC, HMBC) to confirm connectivity and assign signals unambiguously.

- Compare spectra with published data for structural analogs (e.g., 6-methyl vs. 6-chloro derivatives).

- Use dynamic NMR to probe rotational barriers in the thioamide group, which may cause splitting .

What are the key purity assessment methods?

Q. Basic

- HPLC : C18 column with MeCN/H₂O gradient; monitor at 254 nm.

- TLC : Silica gel plates (EtOAc/hexane, 1:1; Rf ~0.4).

- Elemental analysis : Acceptable tolerance ±0.4% for C, H, N .

How to design derivatives to enhance metabolic stability?

Q. Advanced

- Introduce electron-withdrawing groups (e.g., CF₃ at C-6) to reduce oxidative metabolism.

- Deuterate labile protons (e.g., N–H) to slow enzymatic degradation.

- Employ prodrug strategies : Mask polar groups with acetyl or PEG moieties. Validate via liver microsomal assays .

What are common byproducts in the synthesis?

Q. Basic

- Over-alkylation : Di-substituted thioureas from excess reagents.

- Oxidation products : Carboxamides formed under aerobic conditions.

- Regioisomers : Incomplete cyclization during tetrahydroquinoline formation. Monitor via LC-MS and optimize reaction time/temperature .

How to correlate crystallographic data with solubility properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.